![molecular formula C17H9Cl3N4O B2416868 (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide CAS No. 1424665-74-6](/img/structure/B2416868.png)
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazo[1,2-a]pyridine group, which is a fused bicyclic heterocycle . This group is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It also contains a cyano group (-CN) and an amide group (-CONH2), which are common in many organic compounds.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Positional Isomeric Effects and Phosphorescence
- Phosphorescent Material Development : Research on positional isomers of similar chloroimidazo pyridine compounds has shown that they exhibit various phosphorescent colors and quantum yields, which can be reversibly switched between different phosphorescent states in response to acid-base vapor stimuli. This indicates potential applications in developing dynamic functional materials for sensors and switches (Li & Yong, 2019).
Heterocyclic Chemistry and Material Synthesis
- Synthetic Routes and Structural Analysis : Studies have devised new synthetic routes for the synthesis of chloroimidazo[4,5-c]pyridines, indicating a methodological advancement in preparing such compounds, which could be pivotal for materials science and pharmaceuticals (Rousseau & Robins, 1965).
Anticancer and Anti-inflammatory Agents
- Biological Evaluation for Therapeutic Applications : Research on pyrazolopyrimidine derivatives, structurally related to chloroimidazo pyridines, has identified their potential as anticancer and anti-5-lipoxygenase agents, highlighting the significance of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O/c18-11-4-5-15-22-12(9-24(15)8-11)6-10(7-21)17(25)23-16-13(19)2-1-3-14(16)20/h1-6,8-9H,(H,23,25)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFWUYJJEKKTHO-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CN3C=C(C=CC3=N2)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CN3C=C(C=CC3=N2)Cl)/C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.